Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 6-Chloronicotinoyl Chloride: Synthesis, Applications, and Handling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Chloronicotinoyl chloride. Moving beyond a simple data sheet, this document delves into the practical synthesis, mechanistic underpinnings of its reactivity, and its significant role as a versatile building block in the development of novel pharmaceuticals and other advanced materials.
Introduction: The Strategic Importance of 6-Chloronicotinoyl Chloride
6-Chloronicotinoyl chloride, also known as 6-chloropyridine-3-carbonyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis. Its utility stems from the presence of two key reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the chloro-substituted pyridine ring, which can be a site for nucleophilic substitution or a modulator of the molecule's electronic properties. This dual reactivity makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide will provide an in-depth exploration of its chemical properties, synthesis, applications, and the necessary protocols for its safe handling and use.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical properties of 6-Chloronicotinoyl chloride are summarized below. It is noteworthy that two CAS numbers are frequently associated with this compound.
| Property | Value | Source(s) |
| CAS Number | 58757-38-3, 66608-11-5 | [1][3] |
| IUPAC Name | 6-chloropyridine-3-carbonyl chloride | [2][3] |
| Synonyms | 6-Chloro-3-pyridinecarbonyl chloride | [4] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 45-53 °C | [1][5] |
| Boiling Point | 84-85 °C at 3 mmHg | [5] |
| Purity | ≥ 97% | |
| InChI Key | FMEBIWNKYZUWFV-UHFFFAOYSA-N | [2] |
| SMILES | ClC(=O)c1ccc(Cl)nc1 |
Synthesis of 6-Chloronicotinoyl Chloride: A Mechanistic Approach
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, enabling subsequent reactions with a wide range of nucleophiles. The synthesis of 6-Chloronicotinoyl chloride is typically achieved by treating its parent carboxylic acid, 6-chloronicotinic acid, with a chlorinating agent.
Synthesis Protocol
A common and effective method for the preparation of 6-Chloronicotinoyl chloride involves the use of thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6][7] The following protocol is adapted from established procedures.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene (for workup)
Procedure using Phosphorus Reagents: [6]
-
In a reaction vessel equipped with a stirrer and a reflux condenser, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.
-
Slowly heat the reaction mixture in an oil bath to 80 °C over 25 minutes with continuous stirring.
-
Increase the bath temperature to 125 °C and allow the solution to reflux for 1 hour.
-
After the reflux period, concentrate the reaction mixture under reduced pressure to remove excess reagents.
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step is crucial for the azeotropic removal of any remaining phosphorus-based impurities.
-
The final product, 6-chloronicotinoyl chloride, is obtained as a colorless to off-white solid.
Procedure using Thionyl Chloride: [7]
-
To 250 g of 6-chloro-nicotinic acid, add 850 ml of thionyl chloride (SOCl₂).
-
The reaction is carried out under conditions similar to those described for the phosphorus reagents, typically involving heating to reflux.
-
Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.
-
The resulting 6-chloronicotinoyl chloride is obtained with a melting point of 49°-51° C.[7]
Reaction Mechanism and Rationale
The conversion of the carboxylic acid to the acyl chloride proceeds through the formation of a highly reactive intermediate. The choice of chlorinating agent influences the specific pathway, but the underlying principle is the activation of the carboxylic acid's hydroxyl group into a better leaving group.
Caption: General mechanism for the synthesis of 6-Chloronicotinoyl chloride.
Applications in Drug Discovery and Beyond
The high reactivity of 6-Chloronicotinoyl chloride makes it a valuable building block in the synthesis of a diverse range of biologically active molecules.[1]
Pharmaceutical Synthesis
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Anti-inflammatory and Anti-cancer Agents: This compound is a key intermediate in the development of various pharmaceuticals, particularly those targeting inflammatory pathways and cancer progression.[1][2] Its structure allows for efficient coupling reactions to create more complex and efficacious drug candidates.[1]
-
Radioligand Synthesis: 6-Chloronicotinoyl chloride has been utilized in the synthesis of radiolabeled compounds such as [³H]imidacloprid and [³H]acetamiprid, which are crucial tools for studying nicotinic acetylcholine receptors.[8]
-
Receptor Antagonists: It serves as a precursor for synthesizing compounds like 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine, which acts as an irreversible antagonist of A1 adenosine receptors.[8]
Agrochemicals
The chloronicotinyl scaffold is a core component of many modern insecticides. 6-Chloronicotinoyl chloride is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which contributes to improved crop yields and protection.[1][2]
Materials Science
Beyond life sciences, this compound finds applications in materials science for the development of advanced polymers and coatings, imparting properties such as enhanced durability and environmental resistance.[2] It has been used in the preparation of thermally stable, low dielectric constant polyimides.[8]
Caption: Essential safety measures for handling 6-Chloronicotinoyl chloride.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]The storage area should be designated for corrosive materials. [4]Due to its moisture sensitivity, storage under an inert atmosphere is recommended. [4]
Analytical Methods for Characterization
The purity and identity of 6-Chloronicotinoyl chloride are typically confirmed using standard analytical techniques. While specific methods for this compound are not detailed in the provided results, general analytical approaches for similar compounds include:
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) for separation and identification based on mass-to-charge ratio and retention time.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl (C=O) of the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
Conclusion
6-Chloronicotinoyl chloride is a fundamentally important chemical intermediate with a well-established role in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its reactivity, when harnessed with appropriate synthetic strategies and stringent safety protocols, provides a versatile platform for the development of novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for its effective and safe utilization in a research and development setting.
References
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ChemBK. 6-CHLORONICOTINOYL CHLORIDE. [Link]
-
PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. [Link]
-
PubChem. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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